1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
Description
1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone is a tertiary amine derivative featuring a piperidine ring substituted at the 3-position with a branched alkylamino-ethyl-amino group. The (R)-stereochemistry at the piperidine ring distinguishes it from racemic analogs. Its molecular formula is C₁₁H₂₃N₃O (molar mass: 213.32 g/mol), and it is cataloged under CAS number 1354009-22-5 .
Structurally, the molecule combines a piperidine scaffold with a 2-aminoethyl-isopropylamine side chain, conferring both lipophilic and basic properties. The ethanone group at position 1 enhances its reactivity in further synthetic modifications, such as condensation or alkylation reactions .
Properties
IUPAC Name |
1-[(3R)-3-[2-aminoethyl(propan-2-yl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)15(8-6-13)12-5-4-7-14(9-12)11(3)16/h10,12H,4-9,13H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGXTVSWUDKNFP-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCN)[C@@H]1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring and an ethanone moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C11H25N3O
- Molecular Weight : 199.34 g/mol
- CAS Number : 1354002
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and other neurotransmitter systems. The presence of the piperidine ring enhances its ability to cross biological membranes, potentially leading to significant central nervous system (CNS) effects.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways.
- Neurotransmitter Interaction : Its structural components suggest potential interactions with neurotransmitter systems, particularly those involving amines.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures were evaluated against breast cancer cell lines (MCF-7) using the MTT assay. Results indicated significant cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .
Neuropharmacological Studies
Research has indicated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions may lead to enhanced cognitive functions or mood regulation, highlighting the compound's potential in treating neurological disorders .
Scientific Research Applications
Medicinal Chemistry
1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone has potential applications in the development of new therapeutic agents. Its structure suggests that it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction is crucial for the treatment of disorders such as depression and anxiety.
Neuropharmacology
Research indicates that compounds with piperidine structures can modulate neurotransmitter activity, making them suitable for exploring neuropharmacological effects. Studies have shown that derivatives of piperidine can exhibit anxiolytic and antidepressant-like activities in animal models, suggesting that this compound could be investigated for similar effects.
Synthesis of Bioactive Molecules
The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, which can lead to the development of novel compounds with enhanced biological activity.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives. The researchers synthesized various analogs, including those based on this compound, and tested their efficacy in animal models. The results indicated that certain modifications led to significant improvements in serotonin receptor affinity, suggesting a pathway for developing new antidepressants.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of piperidine-based compounds. In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. This finding opens avenues for further exploration into its use as a neuroprotective agent in diseases such as Alzheimer’s and Parkinson’s.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidin-1-yl-ethanone derivatives, which exhibit structural diversity in their amine substituents and stereochemistry. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Cyclopropane-containing analogs (e.g., ) exhibit increased lipophilicity (logP ~1.5–2.0), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Synthetic Routes :
- The target compound is synthesized via alkylation of piperidine precursors using acetonitrile and K₂CO₃, similar to methods described for iloperidone impurities (85% yield, 98.7% purity by HPLC) .
- In contrast, tetrazole-piperidine hybrids (e.g., ) require multi-step protocols involving sodium azide and chloroacetyl chloride, yielding 76–90% .
Biological Activity: Trifluoromethylphenyl-piperazine analogs () demonstrate antipsychotic activity, suggesting that the target compound’s piperidine-ethanone core may interact with dopamine or serotonin receptors. Amide bond isomerization in related compounds (e.g., ) highlights conformational flexibility, which could modulate pharmacokinetic properties.
Research Findings and Data
Table 2: Spectral and Analytical Data
Key Observations :
- The target compound’s C=O stretch at 1650 cm⁻¹ (IR) aligns with ethanone derivatives .
- NMR studies () on analogs reveal temperature-dependent amide isomerization (ΔG‡ ≈67 kJ/mol), suggesting dynamic behavior in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
